2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile physical properties
2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile physical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile
Introduction
2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, a key organic intermediate, holds significant value in the landscape of pharmaceutical synthesis. Characterized by a dimethoxyphenyl moiety and a nitrile functional group attached to a quaternary carbon, its structure is a precursor for more complex molecular architectures.[1] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of its core physical properties, analytical characterization methodologies, and safe handling protocols. The strategic importance of this molecule is often linked to its role as a building block in the synthesis of cardiovascular drugs, most notably Verapamil and its derivatives.[2][3][4] Understanding its physicochemical profile is paramount for optimizing reaction conditions, ensuring purity, and enabling scalable manufacturing processes.
Chemical Identity and Core Physical Properties
The fundamental identity of a chemical compound is established by its structural and basic physical data. These parameters serve as the primary reference for quality control and experimental design.
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | [1] |
| CAS Number | 23023-16-7 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1][5] |
| Molecular Weight | 205.25 g/mol | [1][5] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Data not publicly available. For comparison, the related compound (3,4-Dimethoxyphenyl)acetonitrile melts at 54-57 °C.[6] | N/A |
| Boiling Point | Data not publicly available. For comparison, the related compound (3,4-Dimethoxyphenyl)acetonitrile boils at 171-178 °C at 10 mm Hg.[6] | N/A |
| Solubility | Insoluble in water; Soluble in organic solvents such as methanol, chloroform, and acetone. | [6] |
Structural Elucidation and Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. The following sections detail the expected spectral data for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, providing a fingerprint for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H-NMR (Proton NMR): The proton spectrum is predicted to be relatively simple and highly characteristic.
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δ 6.8-7.0 ppm (m, 3H): This multiplet corresponds to the three protons on the aromatic ring.
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δ 3.8-3.9 ppm (s, 6H): Two distinct singlets, or a single singlet of 6H intensity, are expected for the two methoxy (-OCH₃) groups attached to the aromatic ring.
-
δ 1.7 ppm (s, 6H): A sharp singlet integrating to six protons represents the two equivalent geminal methyl (-CH₃) groups. The singlet nature confirms their attachment to a quaternary carbon.
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-
¹³C-NMR (Carbon NMR): The carbon spectrum complements the proton data, confirming the carbon backbone.
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δ 148-150 ppm: Signals for the two aromatic carbons attached to the methoxy groups.
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δ 110-125 ppm: Signals for the remaining four aromatic carbons and the nitrile (-C≡N) carbon.
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δ 55-56 ppm: Signals corresponding to the two methoxy group carbons.
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δ 40-45 ppm: The signal for the central quaternary carbon.
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δ 25-30 ppm: A single signal for the two equivalent methyl carbons.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
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~2240 cm⁻¹: A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretching vibration.
-
~2850-3000 cm⁻¹: C-H stretching vibrations from the aromatic and aliphatic (methyl, methoxy) groups.
-
~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹ and ~1020 cm⁻¹: Strong C-O stretching bands characteristic of the aryl ether linkages of the methoxy groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 205, corresponding to the molecular weight of the compound.
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Key Fragmentation Patterns: Common fragmentation would involve the loss of a methyl group ([M-15]⁺) leading to a fragment at m/z = 190, or cleavage of the bond adjacent to the aromatic ring.
Analytical Workflow for Quality Control
Ensuring the purity and identity of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is critical for its use in further synthetic steps. A robust analytical workflow combines chromatographic and spectroscopic techniques.
Caption: Standard analytical workflow for identity and purity verification.
Experimental Protocol: Purity Determination by HPLC
This protocol describes a standard method for assessing the purity of the compound.
-
System Preparation:
-
HPLC System: A standard liquid chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Detector Wavelength: 280 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start with 50% Mobile Phase B.
-
Linearly increase to 95% Mobile Phase B over 15 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
-
Synthetic Context and Chemical Reactivity
This nitrile is a valuable synthetic intermediate primarily because the nitrile group can be readily transformed into other functional groups like carboxylic acids, amides, or amines.[1] Its most notable application is in the synthesis of Verapamil, a calcium channel blocker. The synthetic route often involves the alkylation of (3,4-dimethoxyphenyl)acetonitrile or a related precursor.
Caption: Key functional groups and reactive sites of the molecule.
Safety, Handling, and Storage
Proper handling of all chemical reagents is essential for laboratory safety.
-
Hazard Identification: While specific toxicity data for this compound is limited, related nitrile compounds can be harmful if swallowed, and may cause skin and eye irritation. A critical consideration for nitriles is the potential for metabolism to cyanide in the body under certain conditions.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[7] Room temperature storage is generally acceptable.
Conclusion
2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is a synthetically important intermediate whose value is defined by its specific arrangement of functional groups. This guide has detailed its fundamental physical properties, provided a framework for its analytical characterization via spectroscopic and chromatographic methods, and outlined essential safety protocols. A thorough understanding of this data is crucial for chemists and researchers aiming to leverage this molecule in the efficient and controlled synthesis of pharmaceuticals and other complex organic targets.
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